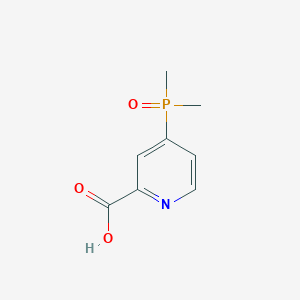

4-(Dimethylphosphoryl)picolinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry Research

Pyridine carboxylic acids, particularly picolinic acid and its derivatives, are a well-established class of compounds in chemical research. nih.govwikipedia.org They are recognized for their role as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. researchgate.netajol.info These complexes have found applications in catalysis, materials science, and as potential therapeutic agents. nih.govnih.gov The introduction of various substituent groups onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of these ligands, thereby influencing the characteristics of the resulting metal complexes. The dimethylphosphoryl group at the 4-position of the picolinic acid scaffold in 4-(Dimethylphosphoryl)picolinic acid introduces a phosphorus-containing moiety, which is a point of significant academic interest. Organophosphorus compounds are a cornerstone of ligand design in catalysis and coordination chemistry, suggesting that this compound could offer unique coordination properties. nih.govbeilstein-journals.org

Overview of Structural Features and their Academic Significance

The structure of this compound combines a picolinic acid framework with a dimethylphosphoryl group. The picolinic acid portion provides a bidentate N,O-chelation site through the pyridine nitrogen and the carboxylate group, a common feature in the coordination chemistry of picolinic acid derivatives. wikipedia.org The dimethylphosphoryl group, -P(O)(CH₃)₂, is a polar, electron-withdrawing substituent that can influence the electronic properties of the pyridine ring. This group also introduces an additional potential coordination site through the phosphoryl oxygen, potentially allowing the molecule to act as a bridging or multidentate ligand. The presence of both a classic picolinate (B1231196) chelating unit and a phosphoryl group in the same molecule makes this compound a bifunctional ligand of academic interest.

While no experimental crystal structure data for this compound is publicly available, computational data provides some insight into its properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀NO₃P | chemscene.com |

| Molecular Weight | 199.14 g/mol | chemscene.com |

| CAS Number | 2362010-59-9 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 67.26 Ų | chemscene.com |

| LogP | 1.0278 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Current Gaps and Future Directions in this compound Research

The most significant gap in the research of this compound is the lack of fundamental experimental data. There is a clear need for studies detailing its synthesis and characterization. While the compound is commercially available, published synthetic routes would be invaluable for the broader research community. sigmaaldrich.com

Future research could focus on several key areas:

Synthesis and Characterization: Development and publication of a robust synthetic protocol for this compound, along with comprehensive spectroscopic and crystallographic characterization.

Coordination Chemistry: Investigation of its coordination behavior with a range of transition metals and lanthanides. This would involve the synthesis and structural characterization of its metal complexes to understand its binding modes.

Catalysis: Exploration of the catalytic activity of its metal complexes in various organic transformations. The presence of the phosphine (B1218219) oxide moiety could lead to unique catalytic properties.

Materials Science: Use as a building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs), potentially leading to materials with interesting magnetic, luminescent, or porous properties.

Properties

IUPAC Name |

4-dimethylphosphorylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-9-7(5-6)8(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZWXUQYXOEPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Dimethylphosphoryl Picolinic Acid and Analogous Compounds

Strategic Approaches to Pyridine (B92270) Core Functionalization

The functionalization of the pyridine core is a critical step in the synthesis of substituted picolinic acids. The chosen strategy often depends on the availability of starting materials and the desired substitution pattern. One common approach involves starting with a pre-functionalized picolinic acid or a related pyridine derivative. For instance, multi-step syntheses can begin with the nitration of picolinic acid N-oxide, followed by reduction of the resulting nitro group to an amine. umsl.edu This amino group can then be further modified or replaced, providing a versatile handle for introducing other functionalities.

Another strategy involves the use of halogenated pyridines, which are key precursors for transition-metal-catalyzed cross-coupling reactions. encyclopedia.pub For example, a 4-halopicolinate can serve as a substrate for introducing the phosphorus moiety. The synthesis of these halogenated precursors can be achieved through multi-step reaction sequences, such as treating picolinic acid with thionyl chloride and then with reagents like hydroiodic acid to yield iodinated intermediates. umsl.edu

More recently, direct C-H functionalization has emerged as a powerful and atom-economical strategy. researchgate.net These methods avoid the need for pre-functionalization of the pyridine ring, directly converting a C-H bond at a specific position into a C-P or other C-X bond. This is particularly relevant for introducing substituents at the C4 position, which can be challenging using classical methods. acs.org

Phosphorus Introduction Strategies for the Dimethylphosphoryl Moiety

The introduction of the dimethylphosphoryl group onto the pyridine ring is the defining synthetic challenge. This can be accomplished either by direct phosphorylation of a pyridine ring or by constructing the pyridine ring from precursors that already contain the desired phosphorus group.

Direct phosphorylation is a widely used and general route to phosphorus-substituted pyridines due to the variety of available phosphorylating agents and reaction types. encyclopedia.pub

Radical Phosphorylation: This has become an efficient strategy for creating phosphorus(V)-substituted pyridines. encyclopedia.pub A notable example is the visible-light-promoted Minisci-type reaction, which allows for the C4-selective phosphorylation of unfunctionalized pyridines. researchgate.netacs.org In this process, a photocatalyst generates a phosphorus-centered radical from a suitable precursor like a secondary phosphine (B1218219) oxide. This radical then selectively attacks the C4 position of the protonated pyridine ring, leading to the desired C4-phosphorylated product under mild conditions. acs.org The mechanism typically involves the P-centered radical adding to the electron-deficient pyridine ring, followed by an oxidation step to restore aromaticity. acs.org

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Hirao coupling, provide another route for C-P bond formation. encyclopedia.pub These reactions typically involve the coupling of a halogen-substituted pyridine with a phosphorus nucleophile, such as a dialkyl phosphite, in the presence of a palladium catalyst.

Nucleophilic and Electrophilic Phosphorylation: These methods are also employed, often requiring activation of either the pyridine ring or the phosphorylating agent. encyclopedia.pub For instance, the reaction can be initiated by the activation of pyridine with an agent like trifluoromethanesulfonic anhydride, making it susceptible to nucleophilic attack by a phosphine. nih.gov

Table 1: Summary of Direct Phosphorylation Methods for Pyridine Rings

| Method | Description | Key Features |

| Radical Phosphorylation (Minisci-type) | Generation of a P-centered radical which attacks the protonated pyridine ring. Often photocatalyzed. encyclopedia.pubacs.org | High C4-regioselectivity for unfunctionalized pyridines; mild reaction conditions. researchgate.netacs.org |

| Metal-Catalyzed Cross-Coupling | Palladium-catalyzed coupling of a halopyridine with a phosphorus-containing reagent (e.g., Hirao coupling). encyclopedia.pub | Versatile for various phosphine oxides and phosphonates; requires a pre-halogenated substrate. |

| Nucleophilic Phosphorylation | Nucleophilic attack of a phosphine on an activated pyridine ring. nih.gov | Reaction initiated by activating agents like Tf₂O. nih.gov |

An alternative to direct phosphorylation is a convergent strategy where the pyridine ring is synthesized from acyclic precursors, at least one of which already bears the dimethylphosphoryl group. The Hantzsch pyridine synthesis is a classic and versatile method for constructing pyridine rings. beilstein-journals.org In a modified approach, a β-ketoester or a related 1,3-dicarbonyl compound containing the dimethylphosphoryl moiety could be condensed with an aldehyde and ammonia (or an ammonium salt) to form a dihydropyridine intermediate. Subsequent oxidation would then yield the fully aromatic phosphoryl-substituted pyridine core. encyclopedia.pub

Carboxylic Acid Group Formation and Modification

The introduction of the carboxylic acid function at the C2 position is the final key transformation. Several reliable methods are available for this purpose.

Oxidation of an Alkyl Group: A common industrial method for producing pyridine carboxylic acids is the oxidation of an alkylpyridine. google.com For this specific target, a 4-(dimethylphosphoryl)-2-methylpyridine (a substituted picoline) could be oxidized using strong oxidizing agents like potassium permanganate or nitric acid to yield the desired carboxylic acid. google.com

Hydrolysis of a Nitrile: The carboxylic acid can be obtained via the hydrolysis of a corresponding nitrile (2-cyanopyridine derivative). This is often a two-step process involving the synthesis of the nitrile, for example, from a halo-pyridine using copper(I) cyanide, followed by acid or base-catalyzed hydrolysis. umsl.edu

Hydrolysis of an Ester: The target acid can also be prepared by the hydrolysis of its corresponding ester, such as a methyl or ethyl picolinate (B1231196). google.com The ester itself can be synthesized by treating the corresponding picolinoyl chloride with an alcohol. bio-conferences.org This method is particularly useful as the ester can serve as a protecting group for the carboxylic acid during other synthetic steps.

Table 2: Methods for Carboxylic Acid Group Formation on the Pyridine Ring

| Method | Precursor | Reagents/Conditions |

| Oxidation | 2-Methylpyridine (Picoline) derivative google.com | KMnO₄, HNO₃, or catalytic air oxidation google.com |

| Hydrolysis | 2-Cyanopyridine (Nitrile) derivative umsl.edu | Strong acid (e.g., HI, HCl) or base at reflux umsl.edu |

| Hydrolysis | 2-Ester derivative (e.g., Methyl picolinate) google.com | Acid or base-catalyzed hydrolysis (e.g., NaOH, HCl) google.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of 4-(dimethylphosphoryl)picolinic acid and its synthetic intermediates are crucial for obtaining a high-purity final product. A combination of standard and specialized techniques is employed.

Crystallization and Recrystallization: This is a fundamental technique for purifying solid organic compounds. Picolinic acid derivatives can be recrystallized from various solvents, including water, methanol, or glacial acetic acid, to remove impurities. google.com The choice of solvent is critical and is determined by the solubility profile of the compound at different temperatures.

Chromatography: Column chromatography using silica gel is a standard method for separating intermediates during the synthesis. bio-conferences.org For final product analysis and purification on a smaller scale, High-Performance Liquid Chromatography (HPLC) is often used. mdpi.com

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility. For picolinic acids, reactive extraction is a promising technique that enhances recovery. acs.orgacs.org This method involves using an extractant, such as tri-n-butyl phosphate (TBP) or tri-n-octylamine (TOA), dissolved in a non-polar organic solvent. The extractant forms a complex with the picolinic acid, facilitating its transfer from the aqueous phase to the organic phase. acs.orgacs.org

Sublimation: For certain picolinic acids, sublimation can be an effective purification method, where the solid is heated under vacuum, transitions directly into a gas, and is then re-deposited as pure crystals on a cold surface. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Dimethylphosphoryl Picolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-(dimethylphosphoryl)picolinic acid, revealing the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the methyl protons of the phosphoryl group. The pyridine ring protons, being in different chemical environments, will exhibit characteristic chemical shifts and coupling patterns.

For comparison, the ¹H NMR spectrum of the parent 2-picolinic acid in CDCl₃ shows signals at approximately 8.83 ppm (doublet, H6), 8.32 ppm (doublet, H3), 8.04 ppm (triplet of doublets, H4), and 7.76 ppm (multiplet, H5) rsc.orgchemicalbook.com. The introduction of the electron-withdrawing dimethylphosphoryl group at the 4-position is expected to deshield the adjacent protons (H3 and H5), causing their signals to shift downfield. The H6 proton, being ortho to the nitrogen and the carboxylic acid, will likely remain the most downfield signal.

The methyl protons on the phosphorus atom are expected to appear as a doublet due to coupling with the phosphorus-31 nucleus (²J(H,P)). This coupling constant is typically in the range of 10-15 Hz. The chemical shift for these protons is anticipated in the range of 1.5-2.5 ppm.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Pyridine H-3 | > 8.3 | Doublet (d) | ³J(H3-H5) ≈ 2-3 |

| Pyridine H-5 | > 7.8 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8, ⁴J(H5-P) ≈ 2-4 |

| Pyridine H-6 | > 8.8 | Doublet (d) | ³J(H6-H5) ≈ 8 |

| -P(O)(CH₃)₂ | 1.5 - 2.5 | Doublet (d) | ²J(H-P) ≈ 10-15 |

| -COOH | 10.0 - 13.0 | Broad singlet (br s) | - |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The pyridine ring carbons will resonate in the aromatic region (typically 120-160 ppm), while the methyl carbons of the phosphoryl group will appear in the aliphatic region. The carboxyl carbon is expected at the downfield end of the spectrum.

The chemical shifts of the pyridine carbons in 2-picolinic acid are observed at approximately 164.7 ppm (C=O), 148.1 ppm (C2), 146.7 ppm (C6), 138.6 ppm (C4), 127.8 ppm (C5), and 124.3 ppm (C3) rsc.orgchemicalbook.com. The dimethylphosphoryl group at the C4 position will induce a significant downfield shift for C4 due to the direct attachment and inductive effects. The other ring carbons will also be affected, with C3 and C5 showing notable shifts. The carbon atoms will also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (¹J(C,P) > ²J(C,P) > ³J(C,P)).

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-P coupling) |

| C2 | ~150 | Doublet (d) |

| C3 | ~125 | Doublet (d) |

| C4 | >140 | Doublet (d) |

| C5 | ~130 | Doublet (d) |

| C6 | ~150 | Singlet (s) or small doublet |

| -COOH | 165 - 175 | Singlet (s) |

| -P(O)(CH₃)₂ | 15 - 25 | Doublet (d) |

³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of its substituents. For a pentavalent phosphorus atom in a dimethylphosphoryl group attached to an aromatic ring, the chemical shift is expected to be in the range of +15 to +30 ppm (relative to 85% H₃PO₄). The spectrum will likely be proton-coupled, showing a complex multiplet, or more commonly, proton-decoupled, in which case a singlet would be observed.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the pyridine ring protons. Cross-peaks would be expected between H5 and H6, and potentially a weaker cross-peak between H3 and H5 (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons of the pyridine ring (C3, C5, and C6) and the methyl carbons.

The methyl protons of the phosphoryl group to the C4 of the pyridine ring.

The H3 and H5 protons to C4.

The H3 proton to C2 and the carboxyl carbon.

The H6 proton to C2 and C5.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will be characterized by the vibrational modes of its constituent functional groups.

Pyridine Ring: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. C=C and C=N stretching vibrations of the aromatic ring usually appear in the 1400-1600 cm⁻¹ range. Ring breathing modes are also characteristic and can be found around 1000 cm⁻¹.

Carboxyl Group: The carboxyl group gives rise to several distinct bands. The O-H stretching vibration is typically a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands libretexts.org. The C=O stretching vibration is a strong, sharp band, expected around 1700-1730 cm⁻¹ for a carboxylic acid libretexts.org. C-O stretching and O-H bending vibrations are also expected in the fingerprint region (below 1500 cm⁻¹).

Phosphoryl Group: The P=O stretching vibration is one of the most characteristic bands in the IR spectrum of organophosphorus compounds and is typically very strong and sharp. For a dimethylphosphoryl group, this band is expected to appear in the range of 1150-1250 cm⁻¹. The P-C stretching vibrations are generally weaker and occur at lower frequencies.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxyl | O-H stretch | 2500 - 3300 | Broad, Strong |

| Pyridine | C-H stretch | 3000 - 3100 | Medium |

| Pyridine | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |

| Carboxyl | C=O stretch | 1700 - 1730 | Strong |

| Phosphoryl | P=O stretch | 1150 - 1250 | Strong |

| Pyridine | Ring breathing | ~1000 | Medium |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of this compound. The vibrational modes of the molecule are sensitive to the spatial arrangement of its constituent atoms, allowing for the identification of stable conformers. nih.goviu.edu.sa Analysis of the spectra, often supported by computational modeling, can elucidate the orientation of the dimethylphosphoryl group relative to the picolinic acid ring. cardiff.ac.uk

Key vibrational bands are expected to be characteristic of the different functional groups within the molecule. For instance, the IR and Raman spectra would exhibit distinct peaks corresponding to the P=O (phosphoryl), C=O (carboxyl), P-C, and C-N stretching vibrations, as well as the aromatic ring modes. researchgate.netkurouskilab.com The frequencies of these vibrations, particularly the coupling between the phosphoryl group and the pyridine ring, can shift depending on the rotational conformation around the C-P bond. By comparing experimental spectra with theoretically calculated spectra for different possible conformers, the most stable conformation in the given state (solid or solution) can be determined. researchgate.net

For example, intermolecular hydrogen bonding involving the carboxylic acid group and the phosphoryl oxygen in the solid state would lead to significant shifts in the ν(C=O) and ν(P=O) stretching frequencies compared to the gas phase or in a non-polar solvent.

Table 1: Representative Vibrational Frequencies for Conformational Analysis of this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3100 - 2800 | Broad band, indicative of hydrogen bonding. |

| C-H stretch (Aromatic & Methyl) | 3100 - 2900 | Sharp peaks corresponding to pyridine ring and methyl groups. |

| C=O stretch (Carboxylic Acid) | 1750 - 1680 | Position is sensitive to hydrogen bonding and dimerization. |

| C=C, C=N stretch (Pyridine Ring) | 1600 - 1400 | Characteristic aromatic ring vibrations. |

| P=O stretch (Phosphoryl) | 1280 - 1200 | Frequency is influenced by electronegativity of substituents and conformation. |

| P-C stretch | 800 - 700 | Stretching vibration of the phosphorus-carbon bond. |

| Ring Breathing Mode | ~1000 | A characteristic Raman band for the pyridine ring. nih.gov |

Note: The exact frequencies are dependent on the physical state and intermolecular interactions.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable technique for the molecular weight determination and structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental composition. For this compound, with a chemical formula of C₈H₁₀NO₃P, the theoretical exact mass can be calculated. uni.lu Experimental measurement of this mass with a high degree of accuracy (typically within 5 ppm) by HRMS confirms the molecular formula and rules out other potential elemental compositions.

Table 2: HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₁₁NO₃P⁺ | 200.04711 | 200.04705 | -3.0 |

| [M-H]⁻ | C₈H₉NO₃P⁻ | 198.03255 | 198.03261 | +3.0 |

| [M+Na]⁺ | C₈H₁₀NNaO₃P⁺ | 222.02905 | 222.02898 | -3.2 |

Data is representative and based on typical HRMS accuracy. Theoretical masses are derived from the molecular formula C₈H₁₀NO₃P. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of the protonated or deprotonated molecular ion of this compound. In an MS/MS experiment, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. mdpi.com The analysis of these fragments provides valuable information about the molecule's connectivity and substructures.

The fragmentation of picolinic acid derivatives often involves characteristic losses. nih.govnih.gov For this compound, key fragmentation pathways would likely include:

Loss of H₂O (18 Da): From the carboxylic acid group.

Loss of CO₂ (44 Da): Decarboxylation of the picolinic acid moiety.

Cleavage of the P-C bond: Leading to fragments corresponding to the dimethylphosphoryl group and the picolinic acid ring.

Loss of methyl groups (15 Da): From the dimethylphosphoryl substituent.

By piecing together these fragmentation pathways, the structural arrangement of the atoms within the molecule can be confirmed. youtube.com

Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 200.05 | 182.04 | H₂O | [M+H-H₂O]⁺ |

| 200.05 | 156.05 | CO₂ | [M+H-CO₂]⁺ |

| 200.05 | 124.04 | C₅H₄N | Dimethylphosphoryl cation |

| 200.05 | 77.04 | C₈H₁₀NO₂ | [P(CH₃)₂]⁺ |

Fragmentation pathways are proposed based on the chemical structure and known fragmentation of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring and Purity Assessment

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate the compound of interest from a mixture and confirm its identity. nih.govnih.gov

LC-MS: Given the polarity of the carboxylic acid and phosphoryl groups, LC-MS is the more suitable technique for the direct analysis of this compound. eurl-pesticides.eu Reversed-phase chromatography coupled with electrospray ionization (ESI) would allow for the separation of the compound from starting materials, byproducts, and impurities. The mass spectrometer provides detection with high specificity and sensitivity, enabling the monitoring of reaction progress and the assessment of final product purity. nih.gov

GC-MS: Direct analysis by GC-MS is challenging due to the low volatility and thermal lability of the carboxylic acid. researchgate.net However, derivatization, for example by converting the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester), would enable GC-MS analysis. nist.govmdpi.comnist.gov This approach is useful for purity assessment and identifying specific volatile or semi-volatile impurities.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structural information for a crystalline solid. mdpi.com By obtaining suitable single crystals of this compound, this technique can precisely determine bond lengths, bond angles, and torsional angles. nih.gov This information reveals the exact conformation of the molecule in the solid state, including the orientation of the dimethylphosphoryl group with respect to the pyridine ring and the geometry of the carboxylic acid group. mdpi.comresearchgate.net

Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. researchgate.net This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds (e.g., between the carboxylic acid proton and the phosphoryl oxygen of a neighboring molecule) and π-π stacking interactions between pyridine rings. Understanding these interactions is crucial for explaining the compound's solid-state properties.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.5 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interaction | O-H···O=P Hydrogen Bond |

This data is hypothetical, representing a plausible crystal structure for a compound of this type.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly and crystal packing of this compound are governed by a network of intermolecular interactions, primarily driven by hydrogen bonding and, to a lesser extent, π-π stacking. These non-covalent interactions dictate the solid-state structure and influence the physicochemical properties of the compound.

Hydrogen Bonding:

The molecular structure of this compound features multiple functional groups capable of participating in hydrogen bonding: the carboxylic acid group (-COOH), the pyridine ring nitrogen, and the phosphoryl group (P=O). The interplay between these groups leads to the formation of robust and intricate hydrogen-bonding networks.

The carboxylic acid moiety is a primary site for strong hydrogen bonding, acting as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). It is anticipated that the carboxylic acid groups of adjacent molecules will form classic dimeric synthons through a pair of O-H···O hydrogen bonds. This is a common and highly stable motif observed in the crystal structures of many carboxylic acids.

Furthermore, the pyridine nitrogen atom can act as a hydrogen bond acceptor. In the solid state, it is likely to engage in hydrogen bonding with the carboxylic acid proton of a neighboring molecule, leading to the formation of chain or sheet-like structures. The formation of an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen is also a possibility, a feature observed in picolinic acid itself, which can influence the conformation of the molecule.

π-π Stacking:

The pyridine ring of this compound is an aromatic system capable of participating in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings, are generally weaker than hydrogen bonds but play a crucial role in the close packing of molecules in the crystal.

Interactive Data Table of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Dimeric Synthon |

| Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine Nitrogen | Chain/Sheet Formation |

| Hydrogen Bond | Carboxylic Acid (-OH) | Phosphoryl Oxygen (P=O) | Extended Network |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Parallel-displaced/T-shaped |

Computational Chemistry and Quantum Mechanical Investigations of 4 Dimethylphosphoryl Picolinic Acid

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and energetic properties of molecules. mdpi.com These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of molecular geometries, conformational stability, and the distribution of electrons within a molecule.

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(Dimethylphosphoryl)picolinic acid, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the lowest energy conformation.

The conformational energy landscape of a molecule describes the relationship between its geometry and its potential energy. By rotating key single bonds, such as the bond connecting the phosphoryl group to the picolinic acid ring and the bond connecting the carboxylic acid group, a series of conformers can be generated. The relative energies of these conformers are then calculated to identify the most stable structures and the energy barriers between them. This analysis is critical for understanding the flexibility of the molecule and the populations of different conformers at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (P-C-C-N) (°) | Dihedral Angle (C-C-C=O) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 0 | 0 | 0.00 |

| 2 | 90 | 0 | 2.5 |

| 3 | 180 | 0 | 1.8 |

| 4 | 0 | 180 | 3.2 |

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| Mulliken Atomic Charge on P | +0.85 |

| Mulliken Atomic Charge on O (phosphoryl) | -0.65 |

| Mulliken Atomic Charge on N | -0.40 |

| Mulliken Atomic Charge on O (carboxyl) | -0.55 |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide critical information about the molecule's ability to donate and accept electrons.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). youtube.com A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the innermost empty orbital and relates to the molecule's ability to act as an electron acceptor (electrophile). youtube.com A lower LUMO energy suggests a greater propensity to accept electrons.

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen atoms of the phosphoryl and carboxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring. The LUMO, conversely, is expected to be distributed over the more electron-deficient parts of the molecule, such as the pyridine ring itself, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher reactivity. nih.gov Conversely, a large HOMO-LUMO gap implies greater stability and lower reactivity. This energy gap is a valuable parameter for predicting how the molecule will behave in chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is an effective tool for identifying sites that are susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicating regions of low electron density (positive potential), which are attractive to nucleophiles.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the phosphoryl and carboxyl groups, as well as the nitrogen atom. These areas represent the most likely sites for protonation and interactions with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the methyl and carboxylic acid groups, indicating their susceptibility to attack by nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's-eye" view of the electron density distribution in a molecule. For this compound, an NBO analysis would investigate:

Donor-Acceptor Interactions: It would identify key orbital interactions, such as the delocalization of electron density from lone pairs of oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pairs of the phosphoryl oxygen and the phosphorus-carbon bond or the delocalization within the picolinic acid ring could be quantified.

Hybridization: The analysis would determine the hybridization of the atomic orbitals, providing insight into the geometry and bonding at each atomic center.

Without specific research, a data table of donor-acceptor interactions and their stabilization energies (E(2)) cannot be generated.

Theoretical Spectroscopic Data Prediction and Validation (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict spectroscopic data.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of this compound. Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C=O stretching of the carboxylic acid, P=O stretching of the phosphoryl group, and various bending and ring deformation modes. These theoretical frequencies are often scaled to better match experimental data.

NMR Chemical Shifts: The magnetic shielding of each nucleus (¹H, ¹³C, ³¹P) can be calculated to predict NMR chemical shifts. These calculations are highly sensitive to the molecular geometry and electronic environment. Comparing calculated shifts with experimental data is a powerful method for structure verification.

A table of predicted vibrational frequencies and NMR chemical shifts for this compound would require dedicated computational studies.

Aromaticity Assessment and Magnetic Property Calculations (e.g., NICS Values)

The aromaticity of the pyridine ring in this compound can be assessed using magnetic criteria, most notably the Nucleus-Independent Chemical Shift (NICS).

NICS Analysis: This method involves placing a "ghost" atom at the center of the aromatic ring (and at points above and below it) and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The magnitude of the NICS value can be used to quantify the degree of aromaticity.

Specific NICS(0) and NICS(1) values for the pyridine ring in this particular compound are not available.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Global Hardness, Global Softness, Chemical Potential)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for predicting how a molecule will behave in a chemical reaction. A data table of these values for this compound would be the result of specific quantum chemical calculations.

Research on the Coordination Chemistry of this compound Remains Largely Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scholarly articles and chemical databases, detailed research focusing specifically on the coordination chemistry of the compound This compound is not available in the public domain. The requested article, which was to be structured around specific aspects of its coordination with various metals, cannot be generated due to the absence of published studies on this particular molecule.

Extensive searches for data pertaining to the ligand design, synthesis and characterization of its metal complexes, spectroscopic and structural analysis, electronic and magnetic properties, and theoretical studies yielded no specific results for this compound.

The scientific community has conducted vast research into the coordination chemistry of related compounds, particularly picolinic acid and its parent scaffold, 2,6-pyridinedicarboxylic acid (dipicolinic acid) . These molecules are well-known for their versatile chelating abilities with a wide range of transition metals, lanthanides, and actinides. This body of research highlights the importance of the pyridine-carboxylate framework in designing ligands for various applications, from catalysis to biomedical imaging.

However, the introduction of a dimethylphosphoryl group at the 4-position of the picolinic acid ring creates a unique ligand, this compound, whose interactions with metal ions have not been reported in the accessible scientific literature. Consequently, there is no information to populate the requested detailed outline, which includes:

Coordination Chemistry Research Involving 4 Dimethylphosphoryl Picolinic Acid

Theoretical Studies on Metal-Ligand Binding Affinity and Complex Stability

Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. This gap in the literature suggests that the coordination chemistry of 4-(Dimethylphosphoryl)picolinic acid may be a novel area for future investigation.

Biological Interface Studies and Mechanistic Research of 4 Dimethylphosphoryl Picolinic Acid

Investigations into Enzymatic Interactions and Inhibition Mechanisms

No published studies were identified that specifically investigate the enzymatic interactions of 4-(Dimethylphosphoryl)picolinic acid.

Enzyme Kinetic Studies with Recombinant Proteins

There are no available data from enzyme kinetic studies using recombinant proteins to characterize the potential inhibitory effects or mechanisms of action for this compound.

Molecular Docking and Dynamics Simulations with Enzyme Active Sites

A search for molecular docking or dynamics simulation studies focused on the interaction between this compound and specific enzyme active sites yielded no results. While such studies have been performed for other picolinic acid derivatives to predict their binding affinity and mode of interaction with targets like the EGFR kinase domain, this specific compound has not been the subject of similar computational analyses in the available literature. pensoft.netresearchgate.net

Impact on Specific Enzyme Classes (e.g., Kinases, Dehydrogenases) in Research Models

There is no information available regarding the impact of this compound on any specific class of enzymes, such as kinases or dehydrogenases, in research models.

Research on Cellular Pathway Modulation in Experimental Systems

No studies detailing the modulation of cellular pathways by this compound in experimental systems have been published. Research on the parent compound, picolinic acid, and other derivatives has shown effects on various cellular processes, but these findings cannot be attributed to this compound.

In Vitro Cell Culture Studies on Cellular Processes (e.g., Apoptosis, ER Stress, Cell Cycle)

No in vitro cell culture studies have been published that describe the effects of this compound on cellular processes such as apoptosis, endoplasmic reticulum (ER) stress, or the cell cycle. For context, related picolinic acid compounds have been shown to induce apoptosis in human leukemia cells and affect the cell cycle in normal and transformed cells. nih.govnih.gov Furthermore, novel derivatives have been synthesized and shown to induce ER stress-mediated apoptosis in non-small cell lung cancer cells. pensoft.netresearchgate.net However, these activities are specific to the studied derivatives and not the compound .

Effects on Gene Expression and Protein Regulation in Model Systems

There is a lack of research on the effects of this compound on gene expression and protein regulation in any model system. Studies on the degradation of picolinic acid in bacteria have identified gene clusters responsible for its catabolism, but this is distinct from the compound's potential regulatory effects in other biological systems. nih.gov

Kynurenine (B1673888) Pathway Metabolism and Neurobiological Research Implications

The kynurenine pathway is a major route for the metabolism of the essential amino acid tryptophan, leading to the production of several neuroactive compounds. nih.gov This pathway is intricately linked to the immune system and has significant implications for neurological health and disease. Picolinic acid is an endogenous metabolite of this pathway, and its functions offer a lens through which to examine the potential activities of its synthetic derivative, this compound. nih.govnih.gov

Research into Biosynthetic Precursors and Enzymatic Conversions in Model Organisms

Picolinic acid is synthesized from the tryptophan metabolite 2-amino-3-carboxymuconate semialdehyde. While the direct biosynthetic pathway for this compound is not documented, it would likely be a synthetic derivative. Understanding the enzymatic conversions of the kynurenine pathway is crucial for contextualizing the potential interactions of this synthetic analog.

In various model organisms, the enzymatic cascade of the kynurenine pathway has been extensively studied. Key enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) initiate the pathway by converting tryptophan to N-formylkynurenine. Subsequent enzymatic steps lead to the formation of kynurenine, kynurenic acid, 3-hydroxykynurenine, and eventually quinolinic acid and picolinic acid. The balance between the production of these metabolites is critical, as some are neuroprotective while others are neurotoxic.

The introduction of a dimethylphosphoryl group at the 4-position of the picolinic acid scaffold could potentially alter its interaction with the enzymes of the kynurenine pathway. Further research would be necessary to determine if this compound can modulate the activity of key enzymes, thereby influencing the metabolic flux and the relative concentrations of neuroactive kynurenine metabolites.

Investigations of Interactions with Neuroactive Metabolites (e.g., Quinolinic Acid) in Experimental Brain Models

One of the most significant aspects of the kynurenine pathway in neurobiology is the opposing effects of two of its metabolites: the neurotoxic quinolinic acid and the neuroprotective kynurenic acid. Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation can lead to excitotoxicity and neuronal cell death. nih.gov Picolinic acid has been shown to chelate metal ions and has been investigated for its potential to counteract the neurotoxic effects of quinolinic acid. nih.gov

It is plausible that this compound could also interact with neuroactive metabolites. The dimethylphosphoryl group, being a phosphonate (B1237965), might enhance the metal-chelating properties of the molecule or introduce novel interactions with receptors or enzymes. In experimental brain models, such as brain slices or in vivo rodent models, studies could be designed to investigate whether this compound can mitigate quinolinic acid-induced neurotoxicity.

Table 1: Key Neuroactive Metabolites of the Kynurenine Pathway and Potential Interactions of this compound

| Metabolite | Known Function | Potential Interaction with this compound |

| Quinolinic Acid | NMDA receptor agonist, neurotoxin | Potential antagonism of neurotoxic effects, possibly through enhanced metal chelation or receptor modulation. |

| Kynurenic Acid | Broad-spectrum antagonist of excitatory amino acid receptors, neuroprotectant | Could potentially work synergistically to enhance neuroprotection. |

| Picolinic Acid | Metal chelator, immunomodulator, neuroprotective against quinolinic acid | The dimethylphosphoryl group might modify these intrinsic activities. |

Neuroprotective Mechanisms Research in Cell-Based and Animal Models

The neuroprotective effects of picolinic acid have been documented in various studies. nih.gov It is believed to exert its protective effects through multiple mechanisms, including the chelation of pro-oxidant metal ions and modulation of inflammatory responses.

Research into the neuroprotective mechanisms of this compound would likely begin with cell-based models of neurotoxicity. For instance, neuronal cell cultures could be exposed to toxins like quinolinic acid or glutamate (B1630785), and the protective effects of the compound could be assessed. These studies could elucidate whether the compound acts by reducing oxidative stress, inhibiting apoptosis, or modulating inflammatory signaling pathways.

Following promising in vitro results, investigations could move to animal models of neurodegenerative diseases. In such models, researchers could evaluate the compound's ability to cross the blood-brain barrier and exert neuroprotective effects in a living organism.

Table 2: Potential Neuroprotective Mechanisms of this compound

| Mechanism | Description | Relevance to Neuroprotection |

| Metal Ion Chelation | The phosphonate group may enhance the ability to bind metal ions like iron and copper, which can catalyze the formation of reactive oxygen species. | Reduction of oxidative stress and subsequent neuronal damage. |

| Anti-inflammatory Effects | Picolinic acid has immunomodulatory properties. The derivative may influence the production of inflammatory cytokines in the brain. | Attenuation of neuroinflammation, a common feature of neurodegenerative diseases. |

| Modulation of NMDA Receptor Activity | While speculative, the compound could potentially interact with the NMDA receptor complex, mitigating excitotoxicity. | Direct protection against the harmful effects of excessive glutamate and quinolinic acid. |

Structure Activity Relationship Sar Studies of 4 Dimethylphosphoryl Picolinic Acid Derivatives

Advanced Methodological Developments for the Analysis of 4 Dimethylphosphoryl Picolinic Acid in Research

High-Performance Liquid Chromatography (HPLC) Method Optimization for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of 4-(Dimethylphosphoryl)picolinic acid. Method optimization is critical to achieve high resolution, sensitivity, and accuracy.

Key optimization parameters include the selection of the stationary phase, mobile phase composition, and detector settings. Reversed-phase chromatography using a C18 column is a common starting point. researchgate.netscribd.com The mobile phase typically consists of a mixture of an aqueous component (like water with a buffer or acid) and an organic modifier (such as acetonitrile or methanol). scribd.commdpi.com For ionizable compounds like picolinic acid derivatives, adjusting the mobile phase pH is crucial for controlling retention time and peak shape. researchgate.netnih.gov The use of ion-pairing reagents, such as tetrabutylammonium hydrogen sulfate, can also be employed to enhance retention and specificity. researchgate.net

For sensitive detection, a UV detector set at a wavelength of maximum absorbance for the picolinic acid chromophore (around 264 nm) is often suitable. scribd.com For more complex matrices or lower concentrations, coupling HPLC with a mass spectrometry (MS) detector (LC-MS) provides superior selectivity and sensitivity. nih.govmdpi.com LC-MS/MS, using techniques like selective reaction monitoring (SRM), allows for highly specific quantification even in the presence of interfering substances. nih.gov

Table 1: HPLC Method Optimization Parameters for this compound Analysis

| Parameter | Stationary Phase | Mobile Phase | Detection | Purpose |

|---|---|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid | UV (264 nm) | General purpose quantification |

| Flow Rate | 1.0 mL/min | Gradient elution | MS/MS (ESI+) | High sensitivity and selectivity in complex matrices |

| Temperature | 30 °C | Isocratic with ion-pairing reagent | Fluorescence | Enhanced sensitivity after derivatization |

| Injection Vol. | 10 µL | Methanol/Phosphate Buffer (pH 3.0) | PDA | Peak purity assessment and method development |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Development for Trace Analysis

For trace-level analysis, Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers significant advantages due to its high separation efficiency, minimal sample consumption, and short analysis times. nih.govnih.govutsa.edu This technique is particularly well-suited for analyzing polar and charged molecules like this compound. nih.govutsa.edu

Development of a CE-MS method involves optimizing the background electrolyte (BGE), capillary coating, and MS interface parameters. The BGE composition and pH are critical for achieving separation and controlling the electroosmotic flow. utsa.edu Cationic or anionic coated capillaries can be used to improve peak shape and resolution. nih.govnih.gov To enhance sensitivity for trace analysis, online preconcentration techniques, such as stacking, can be implemented. nih.govnih.gov

Coupling CE with a mass spectrometer, typically via an electrospray ionization (ESI) source, allows for highly sensitive and selective detection. nih.govutsa.edu The selectivity of MS detection provides structural information and allows for definitive identification of the analyte. nih.gov CE-MS/MS further enhances specificity, making it an excellent tool for detecting trace amounts of the compound in complex biological or environmental samples. nih.gov

Table 2: CE-MS Parameters for Trace Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Capillary | Fused-silica, coated (e.g., quaternary ammonium) | Enhance resolution and reduce wall interactions nih.govnih.gov |

| Background Electrolyte | 15 mmol/L Ammonium Acetate, pH 7.0 | Optimize migration and separation utsa.eduutsa.edu |

| Separation Voltage | +15 kV to +30 kV | Drive electrophoretic separation |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduce a small, precise sample volume |

| Preconcentration | Sample stacking (e.g., inclusion of acetonitrile in sample matrix) | Increase detection sensitivity nih.govnih.gov |

| MS Detection | ESI-MS/MS in positive ion mode | Provide high selectivity and sensitivity for quantification |

Spectrophotometric Assay Development for Specific Research Applications

Spectrophotometric assays provide a simple, rapid, and cost-effective method for the quantification of this compound in specific applications where high-throughput screening or routine analysis is required. nih.gov These methods typically rely on a chemical reaction that produces a colored product, which can be measured using a UV-Visible spectrophotometer.

The development of such an assay for an organophosphorus compound often involves a derivatization step. rsc.org A potential strategy could involve the reaction of the compound with a chromogenic reagent like 4-(4-nitrobenzyl)pyridine (NBP). rsc.org This reaction, typically carried out under heat, would be followed by the addition of a base (e.g., tetraethylenepentamine) to develop a stable, colored product. rsc.org The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance (λmax) of the colored product.

Method development would involve optimizing reaction conditions such as pH, temperature, reaction time, and reagent concentrations to ensure complete reaction and maximum color development. The specificity of the assay would need to be validated against potential interfering substances in the sample matrix. While less specific than chromatographic methods, spectrophotometric assays are highly valuable for many research applications. nih.gov

Table 3: Hypothetical Spectrophotometric Assay Protocol

| Step | Procedure | Rationale |

|---|---|---|

| 1. Sample Preparation | Extract analyte into a suitable solvent (e.g., acetone-water-ethanol mixture). | Isolate the compound of interest from the sample matrix. |

| 2. Derivatization | Add 4-(4-nitrobenzyl)pyridine and heat at 100 °C. | Forms a dye precursor with the organophosphorus moiety. rsc.org |

| 3. Color Development | Add a strong base (e.g., tetraethylenepentamine). | Produces a stable, colored product for measurement. rsc.org |

| 4. Measurement | Read absorbance at the specific λmax of the colored product. | Quantify the compound based on a standard curve. |

| 5. Quantification | Compare the sample absorbance to a calibration curve prepared with known concentrations of the standard. | Determine the concentration of the analyte in the original sample. |

Isotopic Labeling Strategies for Metabolic Pathway Elucidation Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. nih.gov By replacing one or more atoms in the this compound molecule with a stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), the compound can be tracked as it undergoes metabolic transformation. clearsynth.com

The synthesis of an isotopically labeled version of this compound would be the first step. The choice of isotope and labeling position depends on the specific metabolic question being investigated. For example, labeling the picolinic acid ring with ¹³C could help determine the fate of the core structure, while labeling the dimethylphosphoryl group could elucidate pathways involving this specific functional group.

Once the labeled compound is introduced into a biological system (e.g., cell culture or in vivo model), samples are collected over time and analyzed, typically by mass spectrometry. nih.gov The mass spectrometer can distinguish between the labeled compound and its unlabeled counterparts, as well as any metabolites that retain the isotopic label. nih.gov This allows for the unambiguous identification of metabolic products and the elucidation of the biotransformation pathways. nih.govclearsynth.com This approach provides invaluable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Isotopic Labeling Strategies and Applications

| Isotope | Labeling Position | Research Application | Analytical Method |

|---|---|---|---|

| ²H (Deuterium) | Methyl groups of the phosphoryl moiety | Study of demethylation pathways and kinetic isotope effects. chem-station.com | LC-MS, GC-MS |

| ¹³C | Carboxyl group | Tracing decarboxylation reactions. | ¹³C-NMR, LC-MS |

| ¹³C | Pyridine (B92270) ring (uniformly labeled) | Elucidating the fate of the entire picolinic acid backbone. | LC-MS/MS |

| ¹⁵N | Pyridine ring nitrogen | Investigating reactions involving the ring nitrogen, such as N-oxidation. | LC-MS/MS |

Future Research Directions and Translational Opportunities for 4 Dimethylphosphoryl Picolinic Acid in Chemical Biology

Exploration of Novel Synthetic Pathways

Currently, there is a lack of published, detailed synthetic routes specifically for 4-(Dimethylphosphoryl)picolinic acid. Future research will necessitate the development of efficient and scalable synthetic strategies. Drawing inspiration from the synthesis of other phosphonylated pyridine (B92270) derivatives, several potential pathways could be explored.

One promising approach involves the metal-catalyzed cross-coupling of a pre-functionalized pyridine ring. For instance, a halogenated picolinic acid derivative, such as 4-bromopicolinic acid or its ester, could be coupled with a dimethyl phosphite source using a palladium or nickel catalyst. This method, known as the Hirao reaction, is a common strategy for forming carbon-phosphorus bonds.

Another potential route could involve the direct C-H functionalization of a picolinic acid derivative. While more challenging, this approach is highly atom-economical. Recent advances in transition-metal catalysis have enabled the direct phosphonylation of C-H bonds in heterocyclic compounds.

A third avenue for exploration could be the modification of a pre-existing functional group at the 4-position of the picolinic acid ring. For example, a 4-aminopicolinic acid could potentially undergo a reaction sequence to install the dimethylphosphoryl group.

The development of these synthetic pathways will be crucial for producing sufficient quantities of this compound to enable further investigation into its properties and applications.

| Potential Synthetic Route | Key Reactants | Potential Catalyst |

| Hirao Cross-Coupling | 4-Halopicolinic acid ester, Dimethyl phosphite | Palladium or Nickel complex |

| Direct C-H Phosphonylation | Picolinic acid, Phosphonylating agent | Transition metal catalyst |

| Functional Group Interconversion | 4-Aminopicolinic acid derivative | Multi-step synthesis |

Application in Advanced Catalytic Systems

The structural features of this compound, namely the pyridine nitrogen and the phosphoryl oxygen atoms, suggest its potential as a ligand in advanced catalytic systems. The picolinic acid moiety is a well-known bidentate chelator for various metal ions. The addition of the dimethylphosphoryl group introduces a third potential coordination site, opening the possibility for the design of novel tridentate ligands.

Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in a range of organic transformations. The electronic properties of the phosphoryl group can be tuned by modifying the substituents on the phosphorus atom, which in turn could influence the catalytic activity of the corresponding metal complex.

For example, complexes of this ligand with transition metals like palladium, ruthenium, or iridium could be investigated for their efficacy in cross-coupling reactions, hydrogenation, or transfer hydrogenation reactions. The phosphonate (B1237965) group could play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity.

Development as a Probe for Specific Biological Targets

The picolinic acid scaffold is found in various biologically active molecules. The introduction of a dimethylphosphoryl group could lead to novel interactions with biological targets. The phosphonate moiety is a known phosphate mimic and can interact with active sites of enzymes that process phosphate-containing substrates.

Therefore, a significant future research direction would be to investigate this compound as a potential inhibitor or probe for specific enzymes, such as phosphatases, kinases, or other ATP-binding proteins. The picolinic acid core could provide the initial binding scaffold, while the dimethylphosphoryl group could engage in specific interactions within the enzyme's active site.

Furthermore, the phosphonate group could be functionalized with reporter tags, such as fluorophores or biotin, to develop chemical probes for activity-based protein profiling (ABPP) or for imaging the localization and activity of specific enzymes within a cellular context.

Design of Next-Generation Chemical Biology Tools

Building on its potential as a biological probe, this compound could serve as a versatile scaffold for the design of next-generation chemical biology tools. The carboxylic acid and the phosphoryl group provide two distinct handles for chemical modification, allowing for the attachment of various functionalities.

For instance, by attaching a photo-crosslinking group to one part of the molecule and a reporter tag to another, researchers could design photo-affinity probes to identify the protein targets of this chemical scaffold. Similarly, by tethering a known bioactive molecule to this compound, it might be possible to create bifunctional molecules that can bring a target protein into proximity with another protein, for example, an E3 ubiquitin ligase for targeted protein degradation (PROTACs).

The development of such tools would be highly dependent on the initial characterization of the biological activity and target engagement of the parent compound.

Interdisciplinary Research with Materials Science and Nanotechnology

The strong binding affinity of phosphonates for metal oxides presents an exciting opportunity for interdisciplinary research at the interface of chemistry, biology, and materials science. This compound could be used to functionalize the surface of metal oxide nanoparticles, such as iron oxide or titanium dioxide.

These functionalized nanoparticles could have a wide range of applications. For example, if the picolinic acid moiety retains its biological activity upon immobilization, these materials could be used for targeted drug delivery or as magnetic resonance imaging (MRI) contrast agents. The phosphonate group would act as a stable anchor to the nanoparticle surface, while the picolinic acid scaffold would be exposed to the biological environment.

Furthermore, the self-assembly of this compound on surfaces could be explored to create well-defined monolayers with specific chemical and physical properties, which could find applications in biosensors or as biocompatible coatings for medical implants.

While specific research on this compound is currently limited, its chemical structure suggests a rich potential for future exploration in chemical biology and beyond. The development of robust synthetic pathways is the first critical step to unlocking these possibilities. Subsequent investigations into its coordination chemistry, biological activity, and material-binding properties are expected to pave the way for novel applications in catalysis, drug discovery, and nanotechnology. The future of this compound is an open field, ripe for discovery and innovation.

Q & A

Q. How do the electronic properties of this compound compare to fluorinated or methylated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.